Phe-Lys(Trt)-PAB

概要

説明

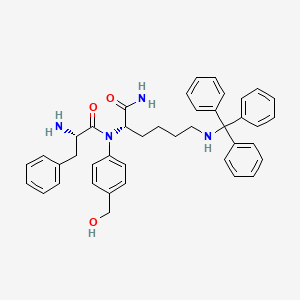

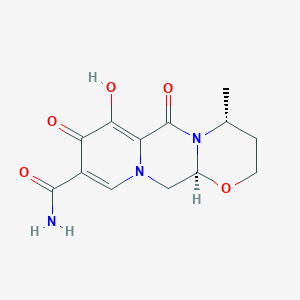

フェニルアラニン-リシン(Trt)-PABは、フェニルアラニン、トリチル保護基を有するリシン、およびパラアミノ安息香酸を組み合わせた合成ペプチド化合物です。この化合物は、そのユニークな特性と反応性により、生化学研究や医薬品アプリケーションで頻繁に使用されます。

科学的研究の応用

Phe-Lys(Trt)-PAB has a wide range of applications in scientific research:

Biochemistry: It is used as a building block for synthesizing longer peptides and proteins.

Pharmaceuticals: The compound is utilized in drug development and delivery systems.

Protease Substrates: It serves as a substrate for studying protease activity and specificity.

Biomaterials: This compound is incorporated into hydrogels and other biomaterials for tissue engineering and regenerative medicine.

作用機序

フェニルアラニン-リシン(Trt)-PABの作用機序は、特定の酵素や受容体との相互作用を伴います。トリチル保護されたリシンは選択的に脱保護でき、遊離アミノ基が生化学反応に参加できます。 フェニルアラニンとパラアミノ安息香酸のモイエティーは、標的酵素や受容体に対する化合物の結合親和性と特異性に寄与しています .

生化学分析

Biochemical Properties

Phe-Lys(Trt)-PAB plays a pivotal role in biochemical reactions, particularly in the context of peptide synthesis and enzymatic interactions. This compound interacts with several enzymes and proteins, including proteases and peptidases, which facilitate its cleavage and activation. The trityl group on lysine provides protection during synthesis, ensuring the stability of the peptide until it reaches its target site. Upon deprotection, this compound can interact with various biomolecules, forming complexes that are essential for its biological activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of specific genes involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound can inhibit certain proteases, preventing the degradation of target proteins and thereby modulating cellular processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its stability and activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxicities. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce adverse effects, including toxicity and cellular damage. Understanding the dosage effects is crucial for optimizing its use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism and energy production. Additionally, this compound can affect metabolite levels, leading to changes in cellular homeostasis and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target sites, ensuring its biological activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological effects .

準備方法

合成経路と反応条件

フェニルアラニン-リシン(Trt)-PABの合成は、通常、以下の手順を伴います。

リシンの保護: リシンは、まずトリチル基で保護され、そのアミノ基における不要な反応を防ぎます。

フェニルアラニンとのカップリング: 保護されたリシンは、その後、[6-(トリフルオロメチル)ベンゾトリアゾール-1-イルオキシ]トリス(ピロリジノ)ホスホニウムヘキサフルオロリン酸(CF3-PyBOP)などのカップリング試薬を使用して、穏やかな条件下でフェニルアラニンとカップリングされます.

パラアミノ安息香酸の添加: 最後に、パラアミノ安息香酸がペプチド鎖に加えられ、フェニルアラニン-リシン(Trt)-PABの合成が完了します。

工業的製造方法

フェニルアラニン-リシン(Trt)-PABの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成機と高性能液体クロマトグラフィー(HPLC)による精製が含まれ、高収率と高純度が保証されます。

化学反応解析

反応の種類

フェニルアラニン-リシン(Trt)-PABは、以下を含むさまざまな化学反応を起こします。

加水分解: トリチル保護基は、酸性条件下で除去でき、リシンの遊離アミノ基が現れます.

カップリング反応: この化合物は、さらに長いペプチド鎖を形成するためのペプチドカップリング反応に参加できます。

酸化と還元: フェニルアラニンとパラアミノ安息香酸のモイエティーは、特定の条件下で酸化と還元反応を起こすことができます。

一般的な試薬と条件

加水分解: 脱保護には、氷酢酸と濃塩酸(95:5、v/v)が一般的に使用されます.

カップリング反応: CF3-PyBOPは、穏やかな条件下でカップリング試薬として使用されます.

酸化と還元: 過酸化水素や水素化ホウ素ナトリウムなどの標準的な酸化剤と還元剤を使用できます。

生成される主要な生成物

脱保護されたリシン: トリチル基の除去により、遊離リシンが得られます。

延長されたペプチド: さらなるカップリング反応により、より長いペプチド鎖が生じます。

科学研究におけるアプリケーション

フェニルアラニン-リシン(Trt)-PABは、科学研究において幅広い用途があります。

生化学: より長いペプチドやタンパク質の合成のためのビルディングブロックとして使用されます。

医薬品: この化合物は、創薬とドラッグデリバリーシステムで使用されます。

プロテアーゼ基質: プロテアーゼの活性と特異性を研究するための基質として役立ちます.

バイオマテリアル: フェニルアラニン-リシン(Trt)-PABは、組織工学や再生医療のためにハイドロゲルやその他のバイオマテリアルに組み込まれています.

化学反応の分析

Types of Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

Hydrolysis: The trityl protecting group can be removed under acidic conditions, revealing the free amino group of lysine.

Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

Oxidation and Reduction: The phenylalanine and para-aminobenzoic acid moieties can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Glacial acetic acid and concentrated hydrochloric acid (95:5, v/v) are commonly used for deprotection.

Coupling Reactions: CF3-PyBOP is used as a coupling reagent under mild conditions.

Oxidation and Reduction: Standard oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride can be used.

Major Products Formed

Deprotected Lysine: Removal of the trityl group yields free lysine.

Extended Peptides: Further coupling reactions result in longer peptide chains.

類似化合物との比較

類似化合物

フェニルアラニン-リシン: フェニルアラニンのカルボキシル基とリシンのアミノ基の正式な縮合によって得られるジペプチド.

フェニルアラニン-リシン-pNA: プロテアーゼの活性を研究するために使用される発色基質.

Hafkペプチド: 抗真菌活性を示すテトラペプチド.

独自性

フェニルアラニン-リシン(Trt)-PABは、選択的な脱保護とそれに続く反応を可能にするトリチル保護されたリシンを有しているため、ユニークです。この特徴により、ペプチド合成や生化学研究において非常に汎用性が高くなっています。

特性

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)